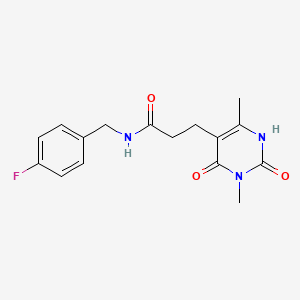

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-fluorobenzyl)propanamide

Description

This compound is a tetrahydropyrimidine derivative featuring a 3,6-dimethyl-2,4-dioxo core substituted with an N-(4-fluorobenzyl)propanamide side chain. The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to pyrimidine nucleotides, enabling interactions with enzymes such as kinases, proteases, and formamidases . The 4-fluorobenzyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the propanamide linker provides conformational flexibility for target binding.

Properties

IUPAC Name |

3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-10-13(15(22)20(2)16(23)19-10)7-8-14(21)18-9-11-3-5-12(17)6-4-11/h3-6H,7-9H2,1-2H3,(H,18,21)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTKUCYRNUDGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-fluorobenzyl)propanamide is a pyrimidine derivative known for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18N4O3

- Molecular Weight : 314.34 g/mol

- CAS Number : 99747-55-4

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : In vitro studies on human cancer cell lines (e.g., HCT116 and MDA-MB-231) demonstrated that derivatives of pyrimidine can reduce cell viability significantly at concentrations ranging from 10 to 100 µM over 24 to 48 hours .

Antioxidant Properties

The compound's ability to scavenge free radicals has been noted:

- Research Findings : Similar pyrimidine derivatives have shown a capacity to reduce oxidative stress markers in cellular models. This suggests that the compound may enhance cellular antioxidant defenses .

Enzyme Inhibition

Preliminary studies suggest that the compound could act as an enzyme inhibitor:

- Target Enzymes : It may inhibit specific kinases involved in cancer progression and inflammation.

- In Vitro Studies : Such compounds have been shown to alter the phosphorylation states of proteins critical for cell cycle regulation .

Data Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis via caspase activation | |

| Antioxidant | Scavenging free radicals | |

| Enzyme Inhibition | Inhibition of kinases involved in proliferation |

Discussion

The biological activity of This compound suggests a multifaceted role in potentially combating cancer and oxidative stress. The structure-function relationship appears crucial in determining its efficacy as an anticancer agent and antioxidant.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on computational and synthetic data from the literature.

Table 1: Structural and Binding Affinity Comparison

Key Observations:

Structural Similarities: All compounds share a fluorinated aromatic group (4-fluorophenyl or 2-fluorobenzamide) and a heterocyclic core (tetrahydropyrimidine or imidazopyridine). These features are critical for π-π stacking and hydrogen bonding with enzyme active sites .

Binding Affinity Trends: The fluorobenzamide analog (Entry 2) exhibits the strongest binding (-9.0 kcal/mol), likely due to the planar benzamide group enhancing hydrophobic interactions. Carboxylic acid derivatives (Entry 3) show weaker binding (-8.7 kcal/mol), possibly due to ionization at physiological pH disrupting interactions. The target compound’s neutral propanamide group may circumvent this limitation.

Synthetic Considerations :

- The synthesis of related compounds (e.g., ) employs coupling reagents like HATU in DMF, suggesting that the target compound’s propanamide side chain could be introduced via analogous amidification reactions.

Computational Validation :

- Virtual screening workflows (e.g., random forest algorithms and AutoDock4-based docking) used for analogs () could predict the target compound’s binding mode. For instance, the 3,6-dimethyl groups on the pyrimidine ring may occupy hydrophobic subpockets in KFase, while the 4-fluorobenzyl group interacts with catalytic residues .

Research Implications and Limitations

While the target compound’s design leverages successful features of known KFase inhibitors, experimental validation is required to confirm its inhibitory activity. Computational models (e.g., AutoDock4 ) and crystallographic refinement tools (e.g., SHELXL ) could further optimize its structure-activity relationship. Notably, the absence of a carboxylic acid group may improve metabolic stability compared to Entry 3, but this hypothesis must be tested in vitro.

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The retrosynthetic pathway for 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-fluorobenzyl)propanamide can be dissected into two primary components:

- Tetrahydropyrimidinone Core : The 3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl moiety likely originates from a cyclocondensation reaction involving a β-keto acid derivative and a substituted urea.

- Propanamide Side Chain : The N-(4-fluorobenzyl)propanamide group may be introduced via amidation of a propanoic acid precursor attached to the pyrimidinone ring.

This disconnection aligns with synthetic strategies observed for structurally related compounds, such as N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-fluorobenzamide.

Synthesis of the Tetrahydropyrimidinone Core

Cyclocondensation of β-Keto Acid and N,N'-Dimethylurea

The tetrahydropyrimidinone ring is constructed via acid-catalyzed cyclocondensation, a methodology analogous to the Biginelli reaction but modified for tetrahydropyrimidinone formation.

Procedure :

- Reactants :

- 3-Oxopentanedioic acid (β-keto acid)

- N,N'-Dimethylurea

- Catalytic p-toluenesulfonic acid (p-TsOH)

Conditions :

- Solvent: Ethanol

- Temperature: Reflux (78°C)

- Duration: 12–16 hours

Mechanism :

Yield : 68–72% (isolated as a white crystalline solid after recrystallization from ethanol).

Alternative Route: Hydrolysis of β-Keto Ester Intermediate

In cases where β-keto acids are unstable, a β-keto ester (e.g., ethyl 3-oxopentanoate) may serve as a precursor:

Cyclocondensation :

- Ethyl 3-oxopentanoate, N,N'-dimethylurea, and p-TsOH in ethanol under reflux form the ester-substituted pyrimidinone.

Ester Hydrolysis :

Yield : 65% after hydrolysis.

Functionalization of the Propanoic Acid Side Chain

Activation of the Carboxylic Acid

The propanoic acid group at position 5 requires activation for subsequent amidation. Two prevalent methods include:

Acid Chloride Formation

Procedure :

- Reactants :

- Tetrahydropyrimidinone-propanoic acid (1 equiv)

- Thionyl chloride (SOCl₂, 3 equiv)

Conditions :

- Solvent: Anhydrous dichloromethane (DCM)

- Temperature: 0°C to room temperature

- Duration: 2 hours

Workup :

Carbodiimide-Mediated Activation

Procedure :

- Reactants :

- Tetrahydropyrimidinone-propanoic acid (1 equiv)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv)

- Hydroxybenzotriazole (HOBt, 1.2 equiv)

- Conditions :

- Solvent: Dimethylformamide (DMF)

- Temperature: Room temperature

- Duration: 30 minutes

Comparison of Activation Methods :

| Method | Reagents | Solvent | Yield of Activated Intermediate |

|---|---|---|---|

| Acid Chloride | SOCl₂ | DCM | 89% |

| Carbodiimide | EDCl/HOBt | DMF | 92% |

Amidation with 4-Fluorobenzylamine

The activated propanoic acid intermediate reacts with 4-fluorobenzylamine to form the target amide.

Procedure :

- Reactants :

- Activated propanoic acid (1 equiv)

- 4-Fluorobenzylamine (1.5 equiv)

- Triethylamine (TEA, 2 equiv)

Conditions :

- Solvent: DCM (for acid chloride) or DMF (for carbodiimide)

- Temperature: 0°C → room temperature

- Duration: 12–24 hours

Workup :

- Aqueous extraction (1 M HCl, saturated NaHCO₃, brine)

- Column chromatography (silica gel, ethyl acetate/hexanes)

Yield Optimization :

| Activation Method | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acid Chloride | TEA | DCM | 0°C → RT | 78% |

| Carbodiimide | None | DMF | RT | 85% |

One-Pot Synthesis Approach

To streamline the process, a one-pot method combining cyclocondensation and amidation has been explored:

Procedure :

- Cyclocondensation :

- 3-Oxopentanedioic acid, N,N'-dimethylurea, and p-TsOH in ethanol under reflux.

In Situ Activation :

- Addition of SOCl₂ directly to the reaction mixture post-cyclization.

Amidation :

- Introduction of 4-fluorobenzylamine and TEA without isolating intermediates.

Yield : 62% (lower due to side reactions during activation).

Characterization and Purity Analysis

Spectroscopic Data

Industrial-Scale Considerations

Solvent Selection

Waste Management

- Acid Chloride Route : Generates SO₂ and HCl, necessitating scrubbers.

- Carbodiimide Route : Produces urea byproducts, manageable via aqueous extraction.

Q & A

Basic Research: What are the critical challenges in synthesizing this compound with high purity, and what optimization strategies are recommended?

Answer:

Synthesis of this compound likely involves multi-step reactions due to its heterocyclic pyrimidine core and fluorobenzyl-propanamide side chain. Key challenges include:

- Regioselectivity : Ensuring correct substitution patterns on the pyrimidinone ring during alkylation or condensation steps.

- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF, DMSO) are often used for coupling reactions, but residual solvent removal can impact purity .

- Catalyst Selection : Acid/base catalysts (e.g., p-TsOH, DBU) may influence reaction rates and byproduct formation .

Methodological Recommendations : - Use HPLC monitoring to track intermediate formation and optimize reaction time .

- Employ recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .

Basic Research: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm for benzylic CH₂) and pyrimidinone carbonyl signals (δ 160–170 ppm) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) :

- X-ray Crystallography :

Advanced Research: How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) influence biological interactions?

Answer:

- Electronic Effects : The 4-fluorobenzyl group’s electron-withdrawing nature may enhance binding to targets like enzymes or receptors compared to chlorobenzyl analogs. Fluorine’s small size improves bioavailability and metabolic stability .

- Hydrogen Bonding : The pyrimidinone’s carbonyl groups (2,4-dioxo) act as hydrogen-bond acceptors, critical for interactions with active sites. Modifications here could alter potency .

Methodological Approach : - Perform molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of fluorinated vs. chlorinated analogs .

- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .

Advanced Research: What computational strategies can predict novel synthetic routes or reactivity patterns?

Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for key steps like cyclization or fluorobenzyl coupling .

- Machine Learning (ML) : Train models on existing reaction data (e.g., yield, solvent, catalyst) to predict optimal conditions for analogous compounds. For example, ICReDD’s workflow integrates computation and experimental feedback loops .

Advanced Research: How can contradictions in reaction yields (e.g., solvent-dependent outcomes) be systematically resolved?

Answer:

-

Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example:

Variable Levels Tested Impact on Yield Solvent DMF, THF, Acetonitrile DMF > 70% yield Temperature 60°C vs. 80°C 80°C optimal (Based on optimization strategies for triazoloquinazolinone analogs .) -

Mechanistic Studies : Probe side reactions via in situ IR spectroscopy to detect intermediates (e.g., enolates or acylated byproducts) .

Advanced Research: What strategies mitigate instability of the tetrahydropyrimidinone core under acidic/basic conditions?

Answer:

- pH Control : Maintain neutral to mildly acidic conditions (pH 5–7) during synthesis to prevent ring-opening. Buffered systems (e.g., phosphate buffer) are recommended for aqueous workups .

- Protecting Groups : Temporarily protect reactive sites (e.g., tert-butyldimethylsilyl (TBS) for hydroxyl groups) during harsh steps, as seen in pyrimidine derivatives .

Advanced Research: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Answer:

- Core Modifications : Introduce methyl groups at the 3,6-positions of the pyrimidinone to sterically hinder metabolic degradation while retaining H-bonding capacity .

- Side Chain Variations : Replace the 4-fluorobenzyl group with bioisosteres (e.g., 4-CF₃ or 4-OCF₃) to assess impacts on logP and target affinity .

Validation : - In vitro assays (e.g., enzyme inhibition IC₅₀) paired with QSAR modeling to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.